Crizotinib is a receptor tyrosine kinase inhibitor used to treat metastatic non-small cell lung cancer (NSCLC) that is caused by a defect in either a gene called anaplastic lymphoma kinase (ALK) or a gene called ROS1.
Synthesis Analysis
Crizotinib was synthesized primarily as a MET inhibitor. It was engineered based on interactions of PHA-665752, a potent MET inhibitor, at the ATP-binding sites of the MET kinase domain. A kilogram-scale highly selective catalytic hydrogenation of the aryl nitro group in the intermediate of crizotinib has been developed, which adopted continuous-flow technology with prepassivated Raney Ni as a catalyst at room temperature.
Molecular Structure Analysis
The molecular formula for crizotinib is C21H22Cl2FN5O. The molecular weight is 450.34 Daltons. More detailed structural investigation can be found in the references.
Chemical Reactions Analysis
Crizotinib has been shown to undergo reactions with chromogenic reagents, producing a red-colored product showing a maximum absorption peak.
Physical And Chemical Properties Analysis
Crizotinib hydrochloride has a molecular weight of 486.8 g/mol. The water solubility of crizotinib is quite low and restricts its oral bioavailability.
Synthesis Analysis
Chiral Prolinol-Induced Reduction: This method utilizes chiral prolinol to induce chiral reduction, obtaining a high optical purity raw material []. It avoids the use of expensive and hazardous reagents, contributing to its atom-economic nature.
SN2 Substitution and Pyrazolone Ring Construction: This approach involves constructing a chiral center through an SN2 substitution reaction []. It overcomes post-processing and purification challenges associated with Mitsunobu reactions. The pyrazolone ring is synthesized via aminolysis of N,N-dimethylamine hydrochloride followed by ring closure with hydrazine [].
Catalyzing Resolution Method: This technique utilizes Boc-L-proline (N-(tert-butoxycarbonyl)-L-proline), p-toluenesulfonic acid, and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to resolve the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol [, ]. This method improves the yield significantly while reducing time, cost, and environmental impact compared to traditional methods [].
Chemical Reactions Analysis
Crizotinib Hydrochloride's chemical reactions primarily revolve around its interaction with the target kinases. The drug binds to the ATP-binding pocket of ALK, ROS1, and MET, inhibiting their kinase activity []. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions. Further research exploring Crizotinib Hydrochloride's reactivity with other biomolecules and potential metabolites is necessary to understand its full chemical behavior within biological systems.
Mechanism of Action
Crizotinib Hydrochloride functions as a tyrosine kinase inhibitor, specifically targeting ALK, ROS1, and MET [, , ]. These kinases are often dysregulated in various cancers, leading to uncontrolled cell growth and survival. Crizotinib Hydrochloride binds competitively to the ATP-binding site of these kinases, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules []. This inhibition ultimately disrupts critical oncogenic signaling pathways involved in cell proliferation, survival, and metastasis, leading to tumor regression [, ].
Applications
Cancer Biology: Crizotinib Hydrochloride is extensively used in preclinical studies to investigate the role of ALK, ROS1, and MET in tumor development, progression, and metastasis in various cancer models, including lung cancer, anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumor (IMT) [, , , , , ].
Drug Resistance Mechanisms: Researchers utilize Crizotinib Hydrochloride to study mechanisms of resistance to kinase inhibitors, a significant challenge in cancer treatment [, , , ]. By analyzing resistant cell lines and patient samples, researchers can identify genetic alterations and signaling pathways contributing to drug resistance, paving the way for developing next-generation therapies.
Biomarker Development: Crizotinib Hydrochloride's efficacy in specific patient populations highlights its role in biomarker research []. Studying the correlation between drug response and biomarkers like ALK, ROS1, and MET expression or specific mutations can facilitate personalized medicine approaches.
In Vitro and In Vivo Models: Crizotinib Hydrochloride is used in various experimental models, including cell lines, patient-derived xenografts, and genetically engineered mouse models, to study cancer biology, drug mechanisms, and novel therapeutic strategies [, , ].
Future Directions
Overcoming Resistance: Developing strategies to circumvent or prevent resistance to Crizotinib Hydrochloride, such as combination therapies targeting multiple pathways or next-generation ALK, ROS1, and MET inhibitors with improved potency against resistant mutations [, , , ].
Pharmacokinetic Optimization: Exploring novel formulations or drug delivery systems to improve Crizotinib Hydrochloride's pharmacokinetic profile and potentially reduce toxicity [].
Biomarker Discovery: Identifying novel biomarkers that can predict response or resistance to Crizotinib Hydrochloride therapy, enabling more personalized treatment strategies [].
Understanding Long-Term Effects: Further research is needed to understand the long-term effects of Crizotinib Hydrochloride treatment, particularly in the context of pediatric cancers, where treatment duration remains a crucial question [].
Related Compounds
Alectinib Hydrochloride
Compound Description: Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) and RET inhibitor. [, , , , ] It has been established as a superior treatment option compared to crizotinib in first-line ALK inhibitor-naïve settings for ALK-positive non-small cell lung cancer (NSCLC). [, , ] Alectinib shows favorable safety, tolerability, and efficacy compared to other second-generation ALK inhibitors. []
Relevance: Alectinib hydrochloride is structurally related to crizotinib hydrochloride as both are ALK inhibitors and share a similar core structure. [] They both contain an aminopyridine moiety, although the specific substituents and overall structures differ. [] Both compounds exert their therapeutic effects by binding to the ATP-binding pocket of target kinases, inhibiting their activity. []
Brigatinib
Compound Description: Brigatinib is a next-generation ALK inhibitor that demonstrates robust efficacy in patients with ALK-positive NSCLC, including those with crizotinib-refractory disease. [, , , ] It shows superior progression-free survival and improved health-related quality of life compared to crizotinib in ALK inhibitor-naïve patients. [, ]
Ceritinib
Compound Description: Ceritinib is a second-generation ALK inhibitor specifically designed to overcome crizotinib resistance in NSCLC. [] It potently inhibits ALK harboring mutations like L1196M, G1269A, I1171T, and S1206Y, which commonly confer resistance to crizotinib. []
Entrectinib
Compound Description: Entrectinib is a multi-targeted tyrosine kinase inhibitor that targets ROS1, NTRK1/2/3, and ALK. [] It is FDA-approved for the treatment of advanced ROS1-rearranged lung cancers. [] Compared to crizotinib, entrectinib demonstrates potent intracranial efficacy. []
Relevance: While both crizotinib and entrectinib are multi-kinase inhibitors with activity against ALK and ROS1, they differ in their specific targets and binding affinities. [, ] Their shared activity against these kinases makes them structurally related, despite potential differences in their precise chemical structures.
Lorlatinib
Compound Description: Lorlatinib is a third-generation ALK/ROS1 inhibitor with potent brain-penetrant properties. [, , ] It demonstrates activity in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC. [, , ] Notably, lorlatinib shows limited effectiveness against the crizotinib/entrectinib-resistant ROS1 G2032R mutation. []
Selpercatinib
Compound Description: Selpercatinib is a highly selective RET kinase inhibitor used in the treatment of lung and thyroid cancers with activating RET gene fusions and mutations. [] Resistance to selpercatinib can emerge through mechanisms like MET amplification. []
Relevance: While structurally distinct from Crizotinib, selpercatinib’s resistance mechanism involving MET amplification highlights a shared vulnerability with crizotinib. [] Both drugs can be impacted by alterations in MET signaling, albeit through different mechanisms, emphasizing their indirect structural relationship in the context of acquired resistance. []
Sunitinib
Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor. [] Like crizotinib, sunitinib can induce hepatotoxicity through mechanisms involving oxidative stress and mitochondrial apoptosis. []
Relevance: Although structurally distinct from Crizotinib, sunitinib’s shared toxicity profile related to hepatotoxicity suggests potential similarities in their interactions with cellular pathways, despite differences in their primary targets. [] This overlapping toxicity profile highlights an indirect structural relationship based on shared biological effects. []
Cabozantinib
Compound Description: Cabozantinib is a multi-kinase inhibitor with activity against MET, VEGFR2, and other targets. [] It exhibits efficacy against certain ROS1 mutations, including L2086F, which confer resistance to crizotinib, entrectinib, and lorlatinib. []
Relevance: Cabozantinib, while structurally distinct from crizotinib, offers an alternative treatment option in cases of ROS1-positive NSCLC harboring the L2086F mutation, which commonly confers resistance to crizotinib. [] This shared target, ROS1, and their activity against different resistance mutations highlight an indirect structural relationship based on their overlapping therapeutic context. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that has R configuration at the chiral centre. The active enantiomer, it acts as a kinase inhibitor and is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) It has a role as an antineoplastic agent, a biomarker and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is an enantiomer of an ent-crizotinib. Crizotinib is a tyrosine kinase receptor inhibitor used for the treatment of anaplastic lymphoma kinase (ALK) or ROS1-positive non-small cell lung cancer (NSCLC) tumors, as well as ALK-positive anaplastic large cell lymphoma (ALCL) and inflammatory myofibroblastic tumor (IMT). By targeting the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion protein, crizotinib offers robust effectiveness in treating NSCLC in patients with this type of rearrangement. Crizotinib was the first-in-class drug used to treat ALK-positive tumors. Second- and third-generation ALK-tyrosine kinase-inhibitors have overcome many of the pharmacodynamic and genetic resistance mechanisms crizotinib is prone to. Crizotinib was approved by the FDA in 2011, and its use is accompanied by FDA-approved tests used to detect ALK and ROS1 rearrangements. Crizotinib is a Kinase Inhibitor. The mechanism of action of crizotinib is as a Cytochrome P450 3A Inhibitor, and Receptor Tyrosine Kinase Inhibitor, and Cytochrome P450 2B6 Inhibitor, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor. Crizotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Crizotinib is associated with transient elevations in serum aminotransferase levels during treatment and rare instances of clinically apparent acute liver injury that can be severe and even fatal. Crizotinib is an orally available aminopyridine-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) with antineoplastic activity. Crizotinib, in an ATP-competitive manner, binds to and inhibits ALK kinase and ALK fusion proteins. In addition, crizotinib inhibits c-Met kinase, and disrupts the c-Met signaling pathway. Altogether, this agent inhibits tumor cell growth. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors. A piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met). It is used in the treatment of NON-SMALL CELL LUNG CANCER.
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Quetiapine is a dibenzothiazepine, a N-alkylpiperazine and a N-arylpiperazine. It has a role as a serotonergic antagonist, a dopaminergic antagonist, a histamine antagonist, an adrenergic antagonist and a second generation antipsychotic. Initially approved by the FDA in 1997, quetiapine is a second-generation atypical antipsychotic used in schizophrenia, major depression, and bipolar disorder. Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment. It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs, such as [clozapine] and [olanzapine]. Quetiapine is an Atypical Antipsychotic. Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury. Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine fumarate also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; Quetiapine belongs to a series of neuroleptics known as atypical antipsychotics, which have become increasingly popular alternatives to typical antipsychotics such as haloperidol. Quetiapine HAS approvals for the treatment of schizophrenia and acute mania in bipolar disorder. It is also used off-label to treat other disorders, such as post-traumatic stress disorder, alcoholism, obsessive compulsive disorder, anxiety disorders, hallucinations in Parkinson's disease patients using ropinirole, and as a sedative for those with sleep disorders. The most common side effect is sedation, and is prescribed specifically for this effect in patients with sleep disorders. Seroquel will put the patient into a drowsy state, and will help the patient fall asleep. It is one of the most sedating of all anti psychotic drugs, rivaling even the most sedating older antipsychotics. Many prescriptions call for the entire dose to be taken before bedtime because of its sedative effects. Although quetiapine is approved by the FDA for the treatment of schizophrenia and bipolar disorder, it is frequently prescribed for off-label purposes including insomnia or the treatment of anxiety disorders. Due to its sedative side effects, reports of quetiapine abuse (sometimes by insufflating crushed tablets) have emerged in medical literature; for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited. for the same reason, abuse of other antipsychotics, such as chlorpromazine (Thorazine), may occur as well, but research related to the abuse of typical antipsychotics is limited. A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER. See also: Quetiapine Fumarate (has salt form).
The cysteinyl leukotrienes (CysLTs), LTC4, LTD4, and LTE4, mediate their actions through two distinct G protein-coupled receptors. LTD4 is the preferred ligand for the cysLT1 receptor,1 whereas LTC4 and LTD4 bind with approximately equal affinity to the CysLT2 receptor. MK-571 is a selective, orally active CysLT1 receptor antagonist. It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes with Ki values of 0.22 nM and 2.1 nM, respectively, which is indicative of CysLT1 receptor-mediated activity in these preparations. MK-571 effectively blocks LTD4 activation of recombinant human and mouse CysLT1 receptors1,4 but is ineffective at blocking LTC4 or LTD4 activation of the recombinant human or mouse CysLT2 receptors. MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist. Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.
Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It is functionally related to a (R)-nipecotic acid. It is a conjugate base of a tiagabine(1+). Tiagabine is an anti-convulsive medication. It is also used in the treatment for panic disorder as are a few other anticonvulsants. Though the exact mechanism by which tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor. Tiagabine is an Anti-epileptic Agent. The physiologic effect of tiagabine is by means of Decreased Central Nervous System Disorganized Electrical Activity. Tiagabine is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with tiagabine is not associated with serum aminotransferase elevations, and clinically apparent liver injury from tiagabine has not been reported and must be rare if it occurs at all. A nipecotic acid derivative that acts as a GABA uptake inhibitor and anticonvulsant agent. It is used in the treatment of EPILEPSY, for refractory PARTIAL SEIZURES. See also: Tiagabine Hydrochloride (has salt form).